molecular formula C6H12F2N2 B13004461 4,4-Difluoro-1-methylpiperidin-3-amine

4,4-Difluoro-1-methylpiperidin-3-amine

Cat. No.: B13004461
M. Wt: 150.17 g/mol
InChI Key: OKYUILZOSYJWOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1-methylpiperidin-3-amine is a chemical compound with the molecular formula C6H12F2N2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The presence of two fluorine atoms at the 4th position and a methyl group at the 1st position makes this compound unique in its structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1-methylpiperidin-3-amine typically involves the fluorination of a piperidine derivative. One common method is the reaction of 1-methylpiperidin-3-amine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates .

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1-methylpiperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

4,4-Difluoro-1-methylpiperidin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-1-methylpiperidin-3-amine is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. This makes it more versatile in various applications compared to its non-fluorinated counterparts .

Properties

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

4,4-difluoro-1-methylpiperidin-3-amine

InChI

InChI=1S/C6H12F2N2/c1-10-3-2-6(7,8)5(9)4-10/h5H,2-4,9H2,1H3

InChI Key

OKYUILZOSYJWOX-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C(C1)N)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.